molecular formula C12H13ClN2O B555461 2-Amino-N-2-naphthylacetamide monohydrochloride CAS No. 1208-12-4

2-Amino-N-2-naphthylacetamide monohydrochloride

Cat. No. B555461
CAS RN: 1208-12-4
M. Wt: 236.7 g/mol
InChI Key: CDOBGWIHUYXBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-2-naphthylacetamide monohydrochloride is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol .

Scientific Research Applications

Pharmacological Potential

Research has demonstrated the potential pharmacological applications of derivatives of 2-Amino-N-2-naphthylacetamide monohydrochloride. Compounds synthesized using the secondary amino moiety of this chemical have been found to possess significant antiamnesic activity. For example, specific derivatives showed potent dose-dependent antiamnesic effects, with one compound being identified as the most potent. Further neuropsychopharmacological studies confirmed the memory-enhancing potential of this derivative, comparing favorably with piracetam, a known nootropic agent (Piplani et al., 2004).

Material Science Applications

The compound has also found applications in material sciences. For instance, naphthylamino species containing methacrylate-based monomers were synthesized by reacting the acetamide derivative with other chemicals. The free-radical-initiated copolymerization of these monomers with other substances was studied, revealing insights into the reactivity ratios, molecular weights, and thermal stabilities of the resulting polymers. The study contributed to understanding the properties of homo and copolymers, with a focus on their thermal stability, solubility, and viscosity (Erol & Soykan, 2004).

Chemistry and Tautomerism Studies

Moreover, the compound's derivatives have been utilized in studying tautomerism and hydrogen bonding behaviors. Research involving naphthyridine derivatives revealed complex behaviors due to the presence of multiple hydrogen bonds. The study involved theoretical and practical analyses, including X-ray structure determination and density functional theory (DFT) calculations, to understand the structural and electronic properties of these compounds (Alvarez-Rúa et al., 2004).

Fluorescence and Chelation Studies

2-Amino-N-2-naphthylacetamide monohydrochloride derivatives have been used in designing chelating water-soluble bichromophoric compounds, characterized by fluorescence and NMR spectroscopies. These studies are crucial in understanding the formation of intramolecular excimers, their sensitivity to protonation and complexation, and their potential applications in fields like sensing and material sciences (Machi et al., 2006).

Safety And Hazards

2-Amino-N-2-naphthylacetamide monohydrochloride is classified as Carcinogenicity, Category 2, which means it is suspected of causing cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

properties

IUPAC Name

2-amino-N-naphthalen-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOBGWIHUYXBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153014
Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-2-naphthylacetamide monohydrochloride

CAS RN

1208-12-4
Record name Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-2-naphthylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.